(4-(エトキシメトキシ)フェニル)ボロン酸

説明

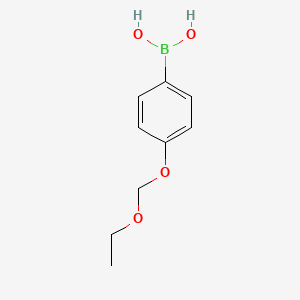

(4-(Ethoxymethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H13BO4 and its molecular weight is 196.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-(Ethoxymethoxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Ethoxymethoxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

鈴木・宮浦クロスカップリング反応

(4-(エトキシメトキシ)フェニル)ボロン酸: は、鈴木・宮浦クロスカップリング反応で広く使用されています 。この反応は、有機化学分野における炭素-炭素結合形成において極めて重要です。この化合物は、パラジウム触媒の存在下でハロゲン化物またはトリフラートと対になるホウ素系試薬として作用し、ビアリール化合物を生成します。これらのビアリール構造は、医薬品、農薬、先端材料において重要です。

センシングアプリケーション

(4-(エトキシメトキシ)フェニル)ボロン酸を含むボロン酸は、ジオールやルイス塩基との独特な相互作用を示し、センシングアプリケーションにおいて価値があります 。これらは、均一なアッセイと不均一な検出システムの両方で使用できます。ジオールとの相互作用は、糖尿病管理やその他の生物学的研究分野における影響を持つ、糖の検出に特に役立ちます。

生物学的ラベリングとタンパク質操作

この化合物は、ジオールと安定な複合体を形成する能力により、生物学的ラベリングやタンパク質操作に使用できます 。それは生体分子に結合することができ、研究者は生物学的プロセスを追跡したり、治療目的でタンパク質を改変したりすることができます。

グルコース感受性ポリマー

(4-(エトキシメトキシ)フェニル)ボロン酸: は、グルコース感受性ポリマーを作成するために官能化できます 。これらのポリマーは、自己調節型インスリン放出を可能にすることで、糖尿病治療に革命をもたらす可能性があります。ポリマーは体内のグルコースレベルに応答し、インスリンの制御された放出を提供します。

創傷治癒と腫瘍標的化

この化合物は、創傷治癒と腫瘍標的化における応用が注目されています 。生物組織と相互作用する能力により、腫瘍細胞を特異的に標的化したり、治癒プロセスを支援したりできる薬物送達システムの設計に適しています。

触媒開発

このボロン酸誘導体は、さまざまな化学反応の触媒開発にも使用されています 。たとえば、カップリング反応で触媒として作用するパラジウム錯体の調製における成分となることができます。これらの触媒は、複雑な有機分子を効率的に合成するために不可欠です。

作用機序

Target of Action

The primary target of (4-(Ethoxymethoxy)phenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

(4-(Ethoxymethoxy)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium, forming a new Pd-C bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involves several biochemical pathways. One such pathway is the oxidative addition of the boronic acid group to the palladium catalyst . This results in the formation of a new Pd-C bond . Another pathway involves the syn-selective addition of B-H over an unsaturated bond . This occurs in an anti-Markovnikov manner .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 204-206 °c . These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of (4-(Ethoxymethoxy)phenyl)boronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds .

Action Environment

The action of (4-(Ethoxymethoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be catalyzed by ethers . Additionally, the reaction conditions, such as temperature and the presence of other reagents, can also affect the reaction . It is also important to avoid dust formation and ensure adequate ventilation when handling the compound .

生化学分析

Biochemical Properties

(4-(Ethoxymethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to the activation or inhibition of specific biochemical pathways.

Cellular Effects

The effects of (4-(Ethoxymethoxy)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, which are crucial for regulating cell signaling pathways . Additionally, (4-(Ethoxymethoxy)phenyl)boronic acid can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of (4-(Ethoxymethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation . For example, it can inhibit proteases by forming a covalent bond with the catalytic serine residue, thereby preventing substrate cleavage. Additionally, (4-(Ethoxymethoxy)phenyl)boronic acid can modulate gene expression by binding to transcription factors and altering their activity, resulting in changes in gene transcription and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(Ethoxymethoxy)phenyl)boronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that (4-(Ethoxymethoxy)phenyl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term impact of this compound on biological systems.

Dosage Effects in Animal Models

The effects of (4-(Ethoxymethoxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant toxicity . At high doses, (4-(Ethoxymethoxy)phenyl)boronic acid can exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions. These findings highlight the importance of dosage optimization in experimental studies involving this compound.

Metabolic Pathways

(4-(Ethoxymethoxy)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways of (4-(Ethoxymethoxy)phenyl)boronic acid are essential for understanding its overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of (4-(Ethoxymethoxy)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of (4-(Ethoxymethoxy)phenyl)boronic acid within cells are influenced by its interactions with transporters and binding proteins, which can affect its biochemical activity and function.

Subcellular Localization

The subcellular localization of (4-(Ethoxymethoxy)phenyl)boronic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, (4-(Ethoxymethoxy)phenyl)boronic acid can be directed to the nucleus, where it can interact with transcription factors and modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles.

特性

IUPAC Name |

[4-(ethoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-2-13-7-14-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJOKHKGCAHUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCOCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656919 | |

| Record name | [4-(Ethoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-54-3 | |

| Record name | B-[4-(Ethoxymethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Ethoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。